5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Overview
Description
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets.
Mechanism of Action
Target of Action
The primary targets of this compound are the cannabinoid receptors and other components of the endocannabinoid system . It has been found to interact with the GPR55 receptor
Mode of Action
The compound interacts with its targets by binding to the cannabinoid receptors and exerting its effects. It is a selective GPR55 receptor agonist , meaning it binds to this receptor and activates it.
Biochemical Pathways
The compound affects the endocannabinoid system, which is an important molecular system responsible for controlling homeostasis . The endocannabinoid system is a target of pharmacotherapy, and endocannabinoids act mainly as cannabinoid receptor ligands .
Result of Action
The compound exerts a number of beneficial pharmacological effects, including anti-inflammatory and antioxidant properties . It has been extensively studied for its therapeutic potential for many diseases, including diseases associated with oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol involves several steps, starting with the preparation of its precursors. Typical synthetic routes include:
Friedel-Crafts Alkylation: Using benzene derivatives as starting materials, an alkylating agent is introduced in the presence of a Lewis acid catalyst.
Cyclization: This step involves the formation of the cyclohexene ring, often requiring high temperatures and specific catalysts.
Functional Group Modification: Subsequent steps modify functional groups to achieve the desired structure, employing reagents like halides and hydroxides.
Industrial Production Methods: Industrial production of this compound generally scales up the laboratory procedures, emphasizing cost-effectiveness and yield. Continuous-flow reactors and optimized reaction conditions help achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Converts hydroxyl groups to carbonyl or carboxyl groups using oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride to convert carbonyl groups back to hydroxyl groups.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated compounds react with nucleophiles in solvents like ethanol or dimethyl sulfoxide.
Major Products
Oxidation leads to benzoquinones.
Reduction yields alcohol derivatives.
Substitution can produce a wide array of functionalized benzenediols.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex organic compounds.
Biology
Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine
Explored for anti-inflammatory and antimicrobial properties.
Industry
Used in the production of specialized polymers and resins.
Comparison with Similar Compounds
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol can be compared with similar compounds like other phenolic derivatives, highlighting its unique structural features and reactivity.
List of Similar Compounds
4-ethyl-2-methoxyphenol
2-ethyl-4-methylphenol
3,5-di-tert-butyl-4-hydroxybenzaldehyde
Properties
IUPAC Name |
5-ethyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-13-9-16(19)18(17(20)10-13)15-8-12(4)6-7-14(15)11(2)3/h8-10,14-15,19-20H,2,5-7H2,1,3-4H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURJBXYTSFIOOT-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001038278 | |
Record name | Cannabidiol ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2552798-14-6 | |
Record name | Cannabidiol ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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